![molecular formula C11H14ClNO5S B5816140 {2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5816140.png)
{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid, also known as clofencet or clofencic acid, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been widely used as an experimental tool in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
Clofencet exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and their inhibition by {2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid results in a reduction in these symptoms.
Biochemical and Physiological Effects:
Clofencet has been shown to possess anti-inflammatory, analgesic, and antipyretic properties in various animal models. It has been shown to reduce the levels of prostaglandins, leukotrienes, and other inflammatory mediators in the body. In addition, {2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid has been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a role in inflammation and tissue damage.
实验室实验的优点和局限性
Clofencet has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied in animal models, making it a well-characterized compound. It possesses anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions. However, {2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid also has some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some of the results obtained in experiments.
未来方向
There are several potential future directions for research on {2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory conditions. Another direction is to further elucidate its mechanism of action, which could lead to the development of more specific and effective anti-inflammatory drugs. In addition, the development of more soluble forms of {2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid could improve its potential as a therapeutic agent. Finally, the investigation of the potential side effects of {2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid could help to better understand its safety profile and potential clinical applications.
合成方法
Clofencet can be synthesized by the reaction of 2-chloro-4-nitrophenol with isopropylamine to form the corresponding amine, which is then reacted with chloroacetic acid and sodium hydroxide to give the final product. The synthesis of {2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid is relatively simple and can be performed in a laboratory setting.
科学研究应用
Clofencet has been extensively used as a research tool to investigate its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, fever, and pain. In addition, {2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
属性
IUPAC Name |
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-7(2)13-19(16,17)8-3-4-10(9(12)5-8)18-6-11(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPFSCHDCKZMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5816064.png)
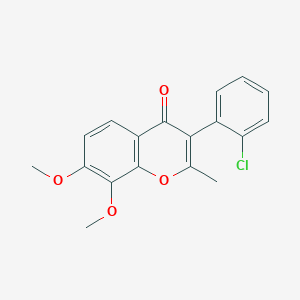
![N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)
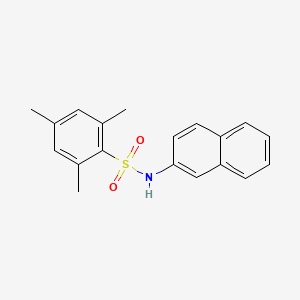
![N-(2,6-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5816089.png)
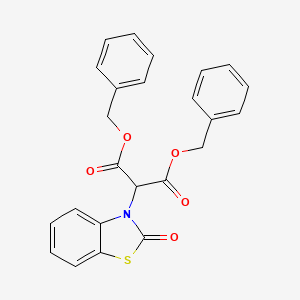

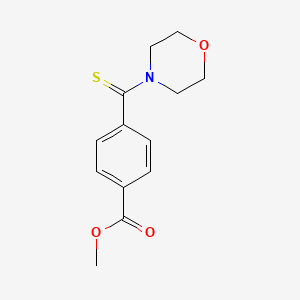
![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)
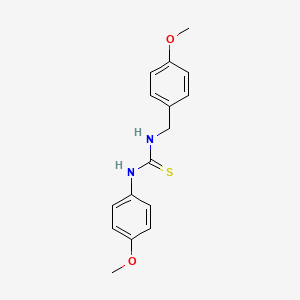
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide](/img/structure/B5816131.png)
![8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5816146.png)
![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)